N-[2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
N-[2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex organic compound featuring a trifluoromethyl group, a pyrazole ring, and an oxazine ring
Properties
IUPAC Name |
N-[2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5O2/c1-20-7-8(6-17-20)11(13(14,15)16)18-12(22)9-5-10-21(19-9)3-2-4-23-10/h5-7,11H,2-4H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOCZQRDOMYXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C(F)(F)F)NC(=O)C2=NN3CCCOC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Construction of the Oxazine Ring: The oxazine ring is typically formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol, under dehydrating conditions.
Coupling Reactions: The final step involves coupling the pyrazole and oxazine intermediates, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with precise temperature and pressure controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the oxazine ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced oxazine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, N-[2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antiviral, or anticancer properties, depending on its interaction with specific molecular targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyrazole ring are likely to play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide: Unique due to its specific combination of trifluoromethyl, pyrazole, and oxazine rings.
N-[2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethyl]-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide: Lacks the 6,7-dihydro modification, which may affect its biological activity.
N-[2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide: Variation in the position of the carboxamide group, potentially altering its interaction with molecular targets.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The combination of the trifluoromethyl group, pyrazole ring, and oxazine ring is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
